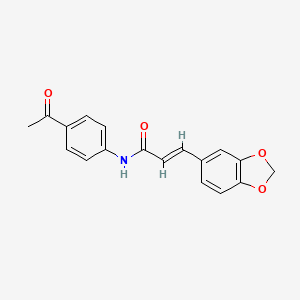

N-(4-acetylphenyl)-3-(1,3-benzodioxol-5-yl)acrylamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar acrylamide compounds involves multiple steps, starting from basic reagents to the final complex molecules. For instance, the synthesis of N-substituted acrylamide monomers typically involves reactions under controlled conditions, such as reacting specific chlorides with amines or using acryloyl chloride and triethylamine at low temperatures (Barım & Akman, 2019). These procedures highlight the chemical reactivity and the possibility of charge transfer within these monomers, indicating their potential for further chemical modifications.

Molecular Structure Analysis

The molecular structure of acrylamide derivatives is often elucidated using spectroscopic methods and quantum chemical calculations. Spectroscopic data, including FT-IR, UV-Vis, and NMR, combined with density functional theory (DFT) calculations, provide insights into the vibrational, electronic, and structural characteristics of these compounds. This comprehensive approach aids in understanding the intrinsic properties of acrylamide derivatives and their potential interaction with other molecules (Barım & Akman, 2019).

Chemical Reactions and Properties

Acrylamide derivatives undergo various chemical reactions, offering avenues for creating novel compounds with unique properties. For example, reactions with hydrazine hydrate or hydroxylamine lead to the synthesis of pyrazolyl and isoxazolyl-phenyl benzenesulfonamide derivatives, illustrating the versatility of acrylamide compounds in chemical synthesis (Fahim & Shalaby, 2019). These reactions not only expand the chemical space of acrylamide derivatives but also enhance our understanding of their reactivity and potential applications.

Physical Properties Analysis

The physical properties of acrylamide derivatives, such as melting points, solubility, and crystal structure, are crucial for their practical applications. X-ray crystallography provides detailed insights into the molecular arrangement and interactions within crystals, enabling the prediction of material properties and reactivity. Studies on similar compounds have revealed that their solid-state properties and hydrogen bonding interactions significantly influence their behavior in solution and potential applications (Younes et al., 2020).

Chemical Properties Analysis

The chemical properties of acrylamide derivatives, such as their reactivity towards various reagents and their ability to form complex structures, are integral to their utility in synthetic chemistry. The presence of functional groups enables these compounds to participate in a wide range of chemical reactions, leading to the synthesis of compounds with diverse biological and chemical activities. These properties are essential for exploring the potential uses of acrylamide derivatives in various fields, including materials science and pharmaceuticals (Fahim & Shalaby, 2019).

Aplicaciones Científicas De Investigación

Synthetic Chemistry Applications

N-(4-acetylphenyl)-3-(1,3-benzodioxol-5-yl)acrylamide serves as a precursor in the synthesis of complex molecules. For instance, it has been used in the creation of benzenesulfonamide derivatives exhibiting significant antitumor activities against specific cell lines. This illustrates the compound's potential in developing therapeutic agents through molecular docking and DFT calculations (Fahim & Shalaby, 2019).

Polymer Science

In polymer science, this compound has been utilized in controlled radical polymerization processes. For example, homopolymers with amino acid moieties have been synthesized through reversible addition−fragmentation chain transfer (RAFT) polymerization, demonstrating the controlled character of polymerization and the potential for creating polymers with specific properties (Mori, Sutoh, & Endo, 2005).

Environmental Studies

Studies on acrylamide and polyacrylamide emphasize understanding their environmental fate and neurotoxicity. This research is crucial for assessing the safety and impact of these compounds when used in various industrial applications. Acrylamide, for instance, has been extensively studied for its mobility in soil and groundwater, its biodegradability, and the health implications of exposure (Smith & Oehme, 1991).

Propiedades

IUPAC Name |

(E)-N-(4-acetylphenyl)-3-(1,3-benzodioxol-5-yl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO4/c1-12(20)14-4-6-15(7-5-14)19-18(21)9-3-13-2-8-16-17(10-13)23-11-22-16/h2-10H,11H2,1H3,(H,19,21)/b9-3+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDQADABGJIKABN-YCRREMRBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Acetyl-phenyl)-3-benzo[1,3]dioxol-5-yl-acrylamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-methoxy-4-(2-phenylethoxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5525881.png)

![3a,8b-dihydroxy-2-(2-thienyl)-3-(trifluoroacetyl)-3a,8b-dihydro-4H-indeno[1,2-b]furan-4-one](/img/structure/B5525904.png)

![N-[2-(1H-indol-1-yl)ethyl]-N-methyl-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5525911.png)

![4,6-dimethyl-1-(1,2,5-trimethyl-4-piperidinyl)-1H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B5525918.png)

![2-butyl-8-[(2-methyl-1H-indol-3-yl)acetyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5525929.png)

![{2-[2-(2,5-dimethyl-3-furoyl)carbonohydrazonoyl]phenoxy}acetic acid](/img/structure/B5525948.png)

![N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B5525954.png)

![2-[4-(1,3-benzodioxol-5-yl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5525962.png)

![N-4-biphenylyl-N'-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}sulfamide](/img/structure/B5525963.png)

![acetone O-[4-(dimethylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxime](/img/structure/B5525974.png)